molecular formula C18H19N3O2S B11118263 1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone

1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone

Cat. No.: B11118263
M. Wt: 341.4 g/mol
InChI Key: RHNKJUDQKWYQJV-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with 1H-1,3-benzodiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. In biological systems, it may interact with cellular targets, disrupting key processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE
  • **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-2-ONE
  • **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-3-ONE

Uniqueness

The uniqueness of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[2-(thiophen-2-ylmethyl)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C18H19N3O2S/c22-18(20-7-9-23-10-8-20)13-21-16-6-2-1-5-15(16)19-17(21)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2

InChI Key

RHNKJUDQKWYQJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CS4

Origin of Product

United States

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